molecular formula C14H25NO5 B13212193 1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13212193
M. Wt: 287.35 g/mol
InChI Key: FDKDATNKLWZWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies such as microreactors to control reaction parameters precisely, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the case of its use as an intermediate for Velpatasvir, it acts by inhibiting the NS5A protein in hepatitis C virus, thereby preventing viral replication . The compound’s structure allows it to bind effectively to its target, disrupting the normal function of the protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemical products .

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H25NO5/c1-9(2)14(11(16)17)7-10(19-6)8-15(14)12(18)20-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,16,17)

InChI Key

FDKDATNKLWZWCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.